alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide
alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide
Brand Name:
Vulcanchem
CAS No.:
14722-17-9
VCID:
VC20971253
InChI:
InChI=1S/C22H32N2O/c1-6-23-21(25)22(17(2)3,15-10-16-24(4)5)20-14-9-12-18-11-7-8-13-19(18)20/h7-9,11-14,17H,6,10,15-16H2,1-5H3,(H,23,25)
SMILES:
CCNC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C
Molecular Formula:
C22H32N2O
Molecular Weight:
340.5 g/mol
alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide
CAS No.: 14722-17-9
Cat. No.: VC20971253
Molecular Formula: C22H32N2O
Molecular Weight: 340.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14722-17-9 |
|---|---|
| Molecular Formula | C22H32N2O |
| Molecular Weight | 340.5 g/mol |
| IUPAC Name | 5-(dimethylamino)-N-ethyl-2-naphthalen-1-yl-2-propan-2-ylpentanamide |
| Standard InChI | InChI=1S/C22H32N2O/c1-6-23-21(25)22(17(2)3,15-10-16-24(4)5)20-14-9-12-18-11-7-8-13-19(18)20/h7-9,11-14,17H,6,10,15-16H2,1-5H3,(H,23,25) |
| Standard InChI Key | LIWOFFQGWFHCFW-UHFFFAOYSA-N |
| SMILES | CCNC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
| Canonical SMILES | CCNC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator